Resolvin E2 (RvE2) is an endogenous lipid mediator classified as a specialized pro-resolving mediator (SPM). [, , , , , , , , , , , , , , , , , , , ] SPMs are endogenously produced bioactive lipids that actively promote the resolution phase of inflammation, contributing to the return to tissue homeostasis. [] RvE2 is biosynthesized from eicosapentaenoic acid (EPA), an omega-3 fatty acid. [, , , , , , , , ] RvE2 plays a crucial role in resolving inflammation by regulating leukocyte function, including chemotaxis, phagocytosis, and cytokine production. [, ]
Resolvin E2 is synthesized from eicosapentaenoic acid through enzymatic pathways involving lipoxygenases. It belongs to a group of specialized pro-resolving mediators that are essential in the resolution phase of inflammation. The classification of Resolvin E2 falls under lipid mediators that are derived from omega-3 fatty acids, specifically categorized as an E-series resolvin due to its structural characteristics.
The synthesis of Resolvin E2 can be achieved through both biogenic and chemical methods. The biogenic synthesis involves the enzymatic conversion of eicosapentaenoic acid by human leukocytes, particularly through the action of 5-lipoxygenase, which catalyzes the formation of hydroperoxy intermediates that subsequently convert into Resolvin E2.
In laboratory settings, total synthesis methods have been developed to produce Resolvin E2. For instance, a notable approach utilizes asymmetric synthesis techniques that exploit the compound's pseudoenantiomeric substructures to achieve efficient yields. The total synthesis has been reported to involve multiple reaction steps including hydrolysis and oxidation processes that yield the final product with high stereochemical purity .
Resolvin E2 is chemically defined as 5S,18-dihydroxy-eicosapentaenoic acid. Its molecular structure features multiple hydroxyl groups that contribute to its biological activity. The specific stereochemistry is critical for its function; thus, correct stereochemical configurations must be maintained during synthesis and analysis.
The molecular formula for Resolvin E2 is C20H32O4, with a molecular weight of approximately 336.47 g/mol. The compound exhibits a complex structure characterized by a series of double bonds and hydroxyl groups that enhance its reactivity and interaction with biological targets.
Resolvin E2 participates in several biochemical reactions that are pivotal for its role as an anti-inflammatory mediator. One primary reaction involves its interaction with immune cells, where it modulates chemotaxis and promotes phagocytosis of apoptotic cells.
In vitro studies have demonstrated that Resolvin E2 significantly reduces neutrophil chemotaxis in response to pro-inflammatory stimuli such as interleukin-8. This effect is quantified by measuring changes in cell migration velocity before and after exposure to Resolvin E2 .
The mechanism of action for Resolvin E2 primarily involves its binding to specific receptors on immune cells, leading to downstream signaling pathways that promote resolution of inflammation. It interacts with G-protein coupled receptors (GPCRs), which initiate cellular responses such as decreased production of pro-inflammatory cytokines and enhanced clearance of inflammatory cells.
Research indicates that Resolvin E2 not only inhibits neutrophil migration but also promotes macrophage polarization towards an M2 phenotype, which is associated with tissue repair and anti-inflammatory responses . The precise signaling pathways involved are still under investigation but are believed to include modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) activity and other transcription factors involved in inflammatory responses.
Resolvin E2 is a lipid-soluble compound with distinct physical properties relevant for its biological activity:
Chemical properties include its ability to form hydrogen bonds due to hydroxyl groups, which facilitates interactions with biological molecules such as proteins and cell membranes.
Resolvin E2 has garnered attention for its potential therapeutic applications in various inflammatory conditions. Its roles in promoting resolution phase mechanisms make it a candidate for treating diseases characterized by chronic inflammation such as arthritis, cardiovascular diseases, and neurodegenerative disorders.
Research continues to explore the efficacy of Resolvin E2 in clinical settings, assessing its potential as a therapeutic agent capable of mitigating inflammatory damage while promoting healing processes . Additionally, ongoing studies aim to elucidate its mechanisms further and evaluate its safety profile for potential use in human therapies.
Resolvin E2 (RvE2; 5S,18R/S-dihydroxy-eicosapentaenoic acid) is enzymatically derived from the ω-3 polyunsaturated fatty acid eicosapentaenoic acid (EPA; C20:5). EPA serves as the obligate precursor, released from membrane phospholipids via phospholipase A₂ (PLA₂) during inflammatory activation or tissue injury [1] [3] [9]. The initial oxygenation step involves the conversion of EPA to 18-hydroxyeicosapentaenoic acid (18-HEPE) by cytochrome P450 enzymes or aspirin-acetylated cyclooxygenase-2 (COX-2) in vascular endothelial cells [2] [9]. This intermediate is rapidly transformed by leukocytes (e.g., neutrophils) via 5-lipoxygenase (5-LOX) to generate RvE2. Endogenous RvE2 production is temporally regulated, peaking during the resolution phase of inflammation in murine peritonitis models and detected in human plasma [1] [4].
Table 1: Hydroxylated EPA Metabolites in RvE2 Biosynthesis
Intermediate | Enzyme | Stereochemistry | Biological Source |
---|---|---|---|
EPA | - | All-cis-5,8,11,14,17 | Membrane phospholipids |
18-HEPE | CYP450/COX-2 | 18R or 18S | Vascular endothelium |
5(6)-Epoxide | 5-LOX | 5S,6S-epoxy | Leukocytes |
RvE2 | 5-LOX/LTA₄ hydrolase | 5S,18R/S-dihydroxy | Inflammatory exudates |
RvE2 biosynthesis requires sequential actions of 5-LOX and LTA₄ hydrolase. Human recombinant 5-LOX directly converts 18-HEPE to 5S-hydroperoxy-18-hydroxyeicosapentaenoic acid (5S-Hp-18-HEPE), which is reduced to RvE2 (5S,18-dihydroxy-EPE) [2] [3] [7]. Unlike RvE1, RvE2 formation does not require 15-LOX but is enhanced by neutrophil-platelet interactions in physiological hypoxia [1] [5]. 5-LOX exhibits substrate promiscuity, accepting both arachidonic acid (pro-inflammatory leukotrienes) and EPA (pro-resolving mediators), positioning it as a pivotal enzyme in inflammation-resolution balance [3] [7].
Table 2: Enzymes Catalyzing RvE2 Synthesis
Enzyme | Reaction Step | Cofactors/Activators | Tissue Specificity |
---|---|---|---|
CYP450/COX-2 | EPA → 18-HEPE | NADPH (CYP450); Aspirin (COX-2) | Vascular endothelium |
5-LOX | 18-HEPE → 5S-Hp-18-HEPE | Ca²⁺, ATP, FLAP | Neutrophils, monocytes |
LTA₄ hydrolase | 5S-Hp-18-HEPE → RvE2 | Glutathione | Ubiquitous |
A critical biosynthetic intermediate is the 5S(6)-epoxy-18-HEPE, generated via 5-LOX-mediated dehydrogenation of 18-HEPE [3] [5]. This unstable epoxide undergoes enzymatic hydrolysis by LTA₄ hydrolase to yield RvE2 with S-configuration at C5 and either R- or S-configuration at C18 [1] [9]. The C18 stereochemistry (18R vs. 18S) depends on the initial 18-HEPE precursor: aspirin-acetylated COX-2 produces 18R-HEPE, while microbial CYP450 yields 18S-HEPE [9]. Synthetic chiral standards confirm the natural RvE2 predominantly adopts the 5S,18R configuration, which exhibits superior bioactivity in neutrophil assays [1] [5].
Stereochemical assignment of RvE2 relies on chiral reversed-phase HPLC coupled to tandem mass spectrometry (LC-MS-MS). Cellulose tris(3-chloro-4-methylphenylcarbamate) columns resolve 18R- and 18S-RvE2 epimers using methanol/water/acetic acid gradients [5] [10]. Key spectral identifiers include:
Table 3: Analytical Parameters for RvE2 Characterization
Method | Conditions | RvE2 Identifier | Sensitivity |
---|---|---|---|
Chiral HPLC | Cellulose tris(3-chloro-4-methylphenylcarbamate); MeOH/H₂O/AcOH (68:32:0.01) | Retention time: 15 min (5S,18R) | 0.1 ng (UV detection) |
LC-MS-MS (MRM) | Negative-ion mode; m/z 333 → 115, 199 | Collision energy: −22 eV | 5 pg (LOQ) |
UV Spectroscopy | λmax = 270 nm | Molar extinction: 40,000 M⁻¹cm⁻¹ | - |
Total organic synthesis confirms the absolute configuration of natural RvE2 as 5S,18R-dihydroxy-6E,8Z,11Z,14Z,16E-eicosapentaenoic acid [1] [5]. Synthetic strategies employ:
Table 4: Validation of RvE2 Stereochemical Identity
Parameter | Endogenous RvE2 | Synthetic 5S,18R-RvE2 | Synthetic 5S,18S-RvE2 |
---|---|---|---|
Chiral HPLC retention | 15.0 min | 15.0 min | 17.2 min |
MS-MS fragments (m/z) | 333→115, 199 | 333→115, 199 | 333→115, 199 |
UV λmax | 270 nm | 270 nm | 270 nm |
Neutrophil binding (Kd) | 24.7 nM | 25.1 nM | >250 nM |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7